molecular formula C18H31NO B14738627 4-(Dibutylamino)-1-phenylbutan-1-ol CAS No. 5328-93-8

4-(Dibutylamino)-1-phenylbutan-1-ol

Cat. No.: B14738627
CAS No.: 5328-93-8
M. Wt: 277.4 g/mol
InChI Key: FEGAWNLJXCHQNQ-UHFFFAOYSA-N
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Description

4-(Dibutylamino)-1-phenylbutan-1-ol is a tertiary amino alcohol characterized by a butanol backbone substituted with a phenyl group at the 1-position and a dibutylamino group at the 4-position. Its molecular formula is C₁₈H₃₁NO, with a molecular weight of 277.45 g/mol (calculated from ).

Properties

CAS No.

5328-93-8

Molecular Formula

C18H31NO

Molecular Weight

277.4 g/mol

IUPAC Name

4-(dibutylamino)-1-phenylbutan-1-ol

InChI

InChI=1S/C18H31NO/c1-3-5-14-19(15-6-4-2)16-10-13-18(20)17-11-8-7-9-12-17/h7-9,11-12,18,20H,3-6,10,13-16H2,1-2H3

InChI Key

FEGAWNLJXCHQNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCC(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dibutylamino)-1-phenylbutan-1-ol typically involves the reaction of 1-phenylbutan-1-ol with dibutylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems and real-time monitoring can further enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Dibutylamino)-1-phenylbutan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives .

Scientific Research Applications

4-(Dibutylamino)-1-phenylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dibutylamino)-1-phenylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

4-(Diethylamino)butan-1-ol

  • Structure: Features a diethylamino group (-N(C₂H₅)₂) instead of dibutylamino.
  • Key Differences: Alkyl Chain Length: Shorter ethyl groups reduce lipophilicity (logP ~1.2 estimated) compared to dibutyl (logP ~3.5), impacting bioavailability. Molecular Weight: 159.24 g/mol (C₈H₁₉NO), significantly lower than the target compound.
  • Applications : Used in surfactants or corrosion inhibitors due to moderate polarity .

4-(Butylamino)-1-butanol

  • Structure: Mono-butylamino group (-NH-C₄H₉) instead of di-substituted amine.
  • Key Differences :
    • Basicity : The primary amine (pKa ~10.5) is more basic than the tertiary amine in the target compound (pKa ~8.5), affecting protonation in physiological conditions.
    • Steric Effects : Reduced steric hindrance may enhance reactivity in nucleophilic reactions .

4-[(4-Methylphenyl)amino]butan-1-ol

  • Structure: Aromatic p-tolylamino group (-NH-C₆H₄-CH₃) replaces the dibutylamino and phenyl groups.
  • Key Differences: Electronic Effects: The electron-donating methyl group increases aromatic ring electron density, altering interactions with π-π stacking targets. Applications: Potential use in agrochemicals due to enhanced stability from the methyl group .

1-[4-Bromo-2-(Hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol Hydrochloride

  • Structure : Complex substituents, including bromo, hydroxymethyl, and fluorophenyl groups.
  • Key Differences :
    • Multifunctional Substituents : Bromo and fluoro groups introduce electronegativity, enhancing binding to halogen-bonding receptors.
    • Pharmaceutical Relevance : Likely designed for targeted therapies (e.g., antipsychotics) due to high molecular weight (493.83 g/mol ) and specificity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Estimated) Applications
4-(Dibutylamino)-1-phenylbutan-1-ol C₁₈H₃₁NO 277.45 Phenyl, dibutylamino ~3.5 Pharmaceutical intermediate
4-(Diethylamino)butan-1-ol C₈H₁₉NO 159.24 Diethylamino ~1.2 Surfactants
4-(Butylamino)-1-butanol C₈H₁₉NO 145.24 Mono-butylamino ~1.8 Chemical synthesis
4-[(4-Methylphenyl)amino]butan-1-ol C₁₁H₁₇NO 179.26 p-Tolylamino ~2.3 Agrochemicals
Complex compound () C₂₄H₂₈BrFNO₂·HCl 493.83 Bromo, fluorophenyl, dimethylamino ~4.1 Targeted drug therapies

Research Findings and Implications

  • Lipophilicity Trends: Dibutylamino and phenyl groups in the target compound enhance lipid solubility, favoring blood-brain barrier penetration, a critical factor in CNS drug design .
  • Safety Profile: Amino alcohols like 4-(Butylamino)-1-butanol require stringent handling due to skin/eye irritation risks, as noted in safety data sheets (e.g., immediate flushing with water upon exposure) .
  • Synthetic Utility: The target compound’s tertiary amine is less prone to oxidation than primary amines (e.g., 4-(Butylamino)-1-butanol), improving stability in long-term storage .

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